An In-Depth Technical Guide on the Chemical Properties of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
An In-Depth Technical Guide on the Chemical Properties of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the piperazine core, the bulky tert-butyl carbamate protecting group, and the isobutyl substituent, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its relevance in the broader context of drug development.
Core Chemical Properties
While specific experimental data for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is not widely available in publicly accessible literature, its fundamental properties can be extrapolated from its structure and data available for its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate | - |
| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |
| Molecular Weight | 242.36 g/mol | Calculated |
| CAS Number | Not available for the free base | - |
A closely related and commercially available compound is its hydrochloride salt:
| Property | Value | Source |
| Chemical Name | (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride | - |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [1] |
| Molecular Weight | 278.82 g/mol | [1] |
| CAS Number | 1217456-63-7 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate are not readily found in the surveyed literature. However, based on the known spectra of similar piperazine derivatives, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Features:
-
tert-butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.
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Isobutyl group: A doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons.
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Piperazine ring protons: A series of complex multiplets in the region of 2.5-4.0 ppm.
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N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
tert-butyl group: Resonances for the quaternary carbon and the three methyl carbons.
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Isobutyl group: Resonances for the two methyl carbons, the methine carbon, and the methylene carbon.
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Piperazine ring carbons: Several distinct signals for the carbon atoms of the piperazine ring.
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Carbamate carbonyl carbon: A signal in the downfield region, typically around 155 ppm.
Expected Mass Spectrometry Data:
-
The mass spectrum would be expected to show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is not currently available in the public domain. However, the synthesis of substituted piperazines is a well-established area of organic chemistry.[3] A general synthetic strategy would likely involve the following key steps:
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Synthesis of the 2-isobutylpiperazine core: This could be achieved through various methods, such as the alkylation of a pre-formed piperazine ring or through a multi-step synthesis involving the cyclization of appropriate precursors.
-
Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the piperazine ring. This is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
The following diagram illustrates a plausible, generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of the target compound.
Biological and Pharmacological Context
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[4] Piperazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[4][5][6]
The introduction of substituents on the piperazine ring, such as the isobutyl group in the target molecule, allows for the fine-tuning of the compound's steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. The Boc-protecting group is often employed during synthesis to allow for selective functionalization of the other nitrogen atom in the piperazine ring, enabling the creation of diverse chemical libraries for drug screening.
While no specific biological activity or signaling pathway has been reported for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate itself, its structural similarity to other pharmacologically active piperazine derivatives suggests its potential as an intermediate in the development of new therapeutic agents. For instance, various substituted piperazines have been investigated as ligands for a range of receptors and enzymes.[7][8][9]
The following diagram illustrates the central role of substituted piperazines in drug discovery.
Caption: Logical relationship of piperazine modification in drug discovery.
Conclusion
(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be inferred from related structures. The piperazine scaffold is a well-established pharmacophore, and the presence of the isobutyl and Boc groups provides opportunities for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride [cymitquimica.com]
- 2. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS#: 1201785-12-7 [m.chemicalbook.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. ijrrjournal.com [ijrrjournal.com]
